2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Overview
Description
The compound 2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a derivative within the class of diazaspirodecanone compounds. These compounds have been identified for their potential as selective GlyT1 inhibitors, which are of interest in the treatment of central nervous system disorders. The specificity of these compounds towards GlyT1 over GlyT2 and their selectivity against other receptors such as the mu-opioid receptor and the NOP receptor make them significant in therapeutic research .
Synthesis Analysis
The synthesis of related diazaspi
Scientific Research Applications
Receptor Affinity and Agonist Behavior
The compound and its derivatives, specifically in the context of ORL1 (orphanin FQ/nociceptin) receptor, have shown significant promise. High-affinity ligands with selective behavior versus opioid receptors were synthesized, indicating potential applications in receptor-targeted therapies. The biochemical characterization of these ligands, particularly their agonist behavior in biochemical assays, underlines their significance in molecular pharmacology (Röver et al., 2000).
Advancements in Synthesis Methods
Novel synthetic pathways for derivatives of the compound have been explored. For instance, ultrasound-assisted synthesis methods have been utilized to construct novel urea derivatives. This approach highlights the compound's role in promoting efficient, environmentally friendly, and selective synthesis under ambient conditions (Velupula et al., 2021).
Applications in Antimicrobial and Detoxification
Derivatives of the compound have been employed in coating cotton fabrics for antimicrobial and detoxification applications. The incorporation of these compounds in fabrics has demonstrated efficacy against pathogens like Staphylococcus aureus and Escherichia coli, as well as in the detoxification of harmful chemicals (Ren et al., 2009).
Inhibitory Effects on Epidermal Growth Factor Receptor
Certain triazaspiro[4.5]dec-8-ene benzylidine derivatives containing the compound have shown potential as epidermal growth factor receptor inhibitors. The inhibitory effects, coupled with antiproliferative activities against specific cell lines, underline the compound's role in cancer research and potential therapeutic applications (Fleita et al., 2013).
Crystal Structure Analysis
Studies have been conducted to determine the crystal structure of certain derivatives, which is crucial for understanding the molecular geometry and potential reactivity or binding capabilities of the compound. This information is valuable for designing drugs and understanding their interactions at a molecular level (Wang et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c14-9-10(3-5-11-6-4-10)13-8(12-9)7-1-2-7;/h7,11H,1-6H2,(H,12,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLBAULIBLAZLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3(CCNCC3)C(=O)N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride | |
CAS RN |
1774895-85-0 | |
Record name | 1,3,8-Triazaspiro[4.5]dec-1-en-4-one, 2-cyclopropyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1774895-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.